molecular formula C10H13ClFN B1442642 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride CAS No. 1203685-13-5

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride

Cat. No.: B1442642
CAS No.: 1203685-13-5
M. Wt: 201.67 g/mol
InChI Key: WQRRQWLNQDEZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H12FN·ClH. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the azetidine ring . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

Comparison with Similar Compounds

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride can be compared with other azetidine derivatives, such as:

  • 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride
  • 3-[(2-Bromophenyl)methyl]azetidine hydrochloride
  • 3-[(2-Methylphenyl)methyl]azetidine hydrochloride

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRRQWLNQDEZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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